molecular formula C14H12N2 B14706369 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- CAS No. 18969-93-2

1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl-

Cat. No.: B14706369
CAS No.: 18969-93-2
M. Wt: 208.26 g/mol
InChI Key: SLNJFWBGYGFZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.2585 . This compound belongs to the class of heterocyclic compounds known as perimidines, which are characterized by a fused ring structure containing nitrogen atoms. The unique structure of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- involves a novel reaction of nitroalkanes with 4,5-diaminoacenaphthene in the presence of polyphosphoric acid . The reaction mechanism includes the phosphorylation of the aci-nitro compound, followed by intramolecular cyclization. This method is highly efficient and has been widely adopted in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues .

Mechanism of Action

The mechanism of action of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- involves its interaction with molecular targets such as proteins and enzymes. The nitrogen atoms in the compound’s structure can form hydrogen bonds and coordinate with metal ions, facilitating various biochemical reactions . The pathways involved in these interactions are complex and depend on the specific application and target molecule.

Comparison with Similar Compounds

1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Cyclopenta(gh)perimidine, 6,7-dihydro-1-methyl- lies in its specific ring fusion and the presence of a methyl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

18969-93-2

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

7-methyl-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),5,8,10-hexaene

InChI

InChI=1S/C14H12N2/c1-16-8-15-11-6-4-9-2-3-10-5-7-12(16)14(11)13(9)10/h4-8H,2-3H2,1H3

InChI Key

SLNJFWBGYGFZKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C3C1=CC=C4C3=C(CC4)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.